molecular formula C12H16N2O B1340501 1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone CAS No. 953891-80-0

1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone

Cat. No.: B1340501
CAS No.: 953891-80-0
M. Wt: 204.27 g/mol
InChI Key: HYRYBZYQMWTMRE-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone is an organic compound with the molecular formula C12H16N2O. It is a derivative of pyrrolidinone, featuring a benzyl group substituted with an aminomethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone typically involves the reaction of 2-(aminomethyl)benzyl chloride with pyrrolidinone under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the benzyl chloride attacks the carbonyl carbon of the pyrrolidinone, forming the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the pyrrolidinone ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an aminomethyl group and a pyrrolidinone ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1-[[2-(aminomethyl)phenyl]methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-8-10-4-1-2-5-11(10)9-14-7-3-6-12(14)15/h1-2,4-5H,3,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRYBZYQMWTMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588512
Record name 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953891-80-0
Record name 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[2-(aminomethyl)phenyl]methyl}pyrrolidin-2-one
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